molecular formula C12H15N5O2S B3008624 4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797895-56-7

4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3008624
CAS No.: 1797895-56-7
M. Wt: 293.35
InChI Key: ATAQYVTUVBKXTC-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds with pyrazole derivatives, including structures similar to the mentioned chemical, have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant for developing new herbicides. Some derivatives exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron and hexazinone, indicating their potential as effective photosynthetic electron transport inhibitors (Vicentini et al., 2005).

Antimycobacterial Activity

Research into pyrazine and pyridine derivatives, including those similar to the mentioned compound, has demonstrated antimycobacterial activities. These compounds have shown varying degrees of potency against Mycobacterium tuberculosis, with some exhibiting activities significantly greater than pyrazinamide, a known antimycobacterial agent. This suggests their potential in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole, bearing pyrazole and pyrrole moieties, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds have shown significant inhibition of paw edema in experimental models, indicating their potential as anti-inflammatory agents. This highlights the therapeutic applications of thiadiazole derivatives in treating inflammation-related conditions (Maddila, Gorle, Sampath, & Lavanya, 2016).

Anticancer Properties

Thiadiazole derivatives, especially those incorporating pyrazole moieties, have been explored for their anticancer properties. These studies focus on their ability to inhibit the growth of various cancer cell lines, providing a foundation for developing new anticancer agents. The structural features of these compounds, including the thiadiazole and pyrazole rings, play a crucial role in their biological activities, suggesting the potential of similar compounds in cancer research (Saçmacı, Arslaner, & Şahin, 2017).

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives that include pyrazole moieties have been widely studied. These efforts provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agriculture. The structural diversity and modifiability of these compounds make them attractive targets for further research and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Properties

IUPAC Name

4-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-11(20-16-15-8)12(18)14-9-6-13-17(7-9)10-2-4-19-5-3-10/h6-7,10H,2-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAQYVTUVBKXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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